Technical Whitepaper: 6-Amino-4-chloro-3-pyridinecarbonitrile (CAS 670253-38-0) in Advanced Drug Design
Technical Whitepaper: 6-Amino-4-chloro-3-pyridinecarbonitrile (CAS 670253-38-0) in Advanced Drug Design
As a Senior Application Scientist in medicinal chemistry and process development, I frequently encounter highly functionalized heterocyclic scaffolds that serve as the architectural foundation for targeted therapeutics. Among these, 6-Amino-4-chloro-3-pyridinecarbonitrile (CAS 670253-38-0) stands out as a privileged intermediate[1]. Characterized by a pyridine ring substituted with an amino group, a chloro group, and a cyano group, this compound offers a dense array of orthogonal reactive sites.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic logic behind its synthesis, and its pivotal role in the development of modern kinase inhibitors.
Physicochemical Profiling & Structural Logic
The utility of 6-Amino-4-chloro-3-pyridinecarbonitrile stems from its precise functional group arrangement[2]. The amino and cyano groups are perfectly positioned to participate in bidentate hydrogen bonding, while the chlorine atom provides a hydrophobic vector that can either be retained for steric interactions in a target binding pocket or utilized as a synthetic handle for cross-coupling reactions.
Quantitative Data Summary
| Property | Value |
| CAS Number | 670253-38-0 |
| Molecular Formula | C6H4ClN3 |
| Molecular Weight | 153.57 g/mol |
| SMILES | C(#N)C=1C(Cl)=CC(N)=NC1 |
| Topological Polar Surface Area (TPSA) | 62.70 Ų |
| LogP (Predicted) | 1.77 |
| Purity Standard (Commercial) | ≥ 96% - 98% |
Data compiled from commercial and analytical reference standards[3].
Strategic Synthesis & Process Chemistry
The synthesis of 6-Amino-4-chloro-3-pyridinecarbonitrile requires precise regiocontrol. The most scalable and atom-economical route begins with 2-Amino-4-chloropyridine , leveraging the innate electronic properties of the pyridine ring to direct subsequent substitutions.
Causality of Experimental Choices
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Regioselective Iodination : The strongly electron-donating nature of the 2-amino group activates the pyridine ring toward electrophilic aromatic substitution. Despite the electron-withdrawing effects of the pyridine nitrogen and the 4-chloro group, the 5-position is highly activated by resonance from the amino group. Using N-iodosuccinimide (NIS) ensures mild, controlled iodination exclusively at the 5-position.
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Palladium-Catalyzed Cyanation : To convert the resulting aryl iodide to a nitrile, a Rosenmund-von Braun-type cyanation using Zinc Cyanide ( Zn(CN)2 ) and a Palladium catalyst is employed. Zn(CN)2 is specifically chosen over NaCN or KCN because its low solubility maintains a low steady-state concentration of cyanide ions in solution. This is a critical causality: excess dissolved cyanide poisons the palladium catalyst by forming inactive, coordinatively saturated [Pd(CN)4]2− complexes.
Self-Validating Experimental Protocol
Step 1: Regioselective Iodination
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Reaction : Dissolve 2-Amino-4-chloropyridine (1.0 eq) in anhydrous DMF. Add NIS (1.05 eq) portion-wise at 0°C. Protect from light and heat to 80°C for 4 hours.
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Self-Validation Checkpoint : Monitor via LC-MS. The protocol is validated when the starting material peak disappears and a new peak emerges with a mass shift of +126 Da (corresponding to the substitution of H with I). The isotopic pattern will confirm the retention of the chlorine atom.
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Isolation : Quench with aqueous sodium thiosulfate to neutralize unreacted iodine. Filter the resulting precipitate to isolate 4-chloro-5-iodopyridin-2-amine .
Step 2: Palladium-Catalyzed Cyanation
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Reaction : Degas a solution of 4-chloro-5-iodopyridin-2-amine (1.0 eq) in DMF. Add Zn(CN)2 (0.6 eq) and Pd(PPh3)4 (0.05 eq). Heat under an inert argon atmosphere at 100°C for 12 hours.
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Self-Validation Checkpoint : Monitor via LC-MS and 1H NMR. LC-MS must show a mass shift from ~254 Da to 153.5 Da. 1H NMR of the crude mixture must reveal two distinct para-like singlets in the aromatic region, confirming the substitution occurred at the 5-position without disrupting the 4-chloro or 6-amino groups.
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Isolation : Filter through a Celite pad to remove zinc salts and palladium black. Extract with EtOAc, wash with brine, and purify via silica gel chromatography to yield the target scaffold.
Synthetic workflow for 6-Amino-4-chloro-3-pyridinecarbonitrile.
Application in Oncology: The CDK9 Inhibitor Paradigm
In modern drug discovery, 6-Amino-4-chloro-3-pyridinecarbonitrile is not just a building block; it is a meticulously designed pharmacophore. Its most notable application is in the development of Cyclin-Dependent Kinase 9 (CDK9) inhibitors, such as the clinical candidate AZD4573 [4].
CDK9 regulates the elongation of transcription through the phosphorylation of RNA polymerase II. Inhibiting CDK9 leads to a rapid depletion of short-lived anti-apoptotic proteins like Mcl-1, triggering apoptosis in hematological malignancies[5].
The Hinge-Binding Logic
When incorporated into a larger macrocyclic or extended linear structure, the 6-amino-3-cyanopyridine core acts as the primary anchor within the kinase ATP-binding site:
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The 6-Amino Group : Acts as a potent hydrogen bond donor, interacting directly with the backbone carbonyl of the kinase hinge region (e.g., Cys106 in CDK9).
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The 3-Cyano Group : Acts as a hydrogen bond acceptor, engaging the backbone amide NH of the hinge region, completing a bidentate interaction that ensures high binding affinity and residence time.
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The 4-Chloro Group : Serves a dual purpose. Sterically, it forces the molecule into a specific bioactive conformation, preventing planar stacking that might lead to off-target hERG liabilities. Hydrophobically, it projects into the gatekeeper pocket, enhancing selectivity for CDK9 over other CDK family members[6].
Pharmacophoric interactions of the scaffold within a kinase ATP-binding site.
By leveraging this specific structural motif, researchers have successfully engineered molecules that enable short durations of target engagement, maximizing therapeutic efficacy while minimizing systemic toxicity in cancer patients[5].
References
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LookChem. "Cas 670253-38-0, 6-AMino-4-chloro-3-pyridinecarbonitrile." LookChem Chemical Database. Available at: [Link]
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Barlaam B., et al. "Discovery of AZD4573, a Potent and Selective Inhibitor of CDK9 That Enables Short Duration of Target Engagement for the Treatment of Hematological Malignancies." Journal of Medicinal Chemistry, 63(24):15564-15590. (2020). Available at:[Link]
Sources
- 1. CAS 670253-38-0: 6-Amino-4-chloro-3-pyridinecarbonitrile [cymitquimica.com]
- 2. Cas 670253-38-0,6-AMino-4-chloro-3-pyridinecarbonitrile | lookchem [lookchem.com]
- 3. 6-Amino-4-chloro-3-pyridinecarbonitrile | 670253-38-0 [sigmaaldrich.com]
- 4. lookchem.com [lookchem.com]
- 5. Discovery of AZD4573, a Potent and Selective Inhibitor of CDK9 That Enables Short Duration of Target Engagement for the Treatment of Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AZD4573 [openinnovation.astrazeneca.com]
